2-Chloro-3-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
InChI Key |
IWZDMHLXZRDLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Phenylimidazo 1,2 a Pyridine and Its Analogs
Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core
The assembly of the imidazo[1,2-a]pyridine nucleus can be achieved through several elegant and efficient synthetic strategies. These methods, ranging from classical condensation reactions to modern multicomponent and one-pot approaches, offer access to a diverse array of substituted imidazo[1,2-a]pyridines.
Condensation Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between 2-aminopyridines and α-halocarbonyl compounds. nih.govrsc.org This method remains one of the most popular and frequently utilized due to its reliability and the commercial availability of the starting materials. nih.govresearchgate.net The reaction typically proceeds via nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine (B139424) on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to afford the bicyclic aromatic system. rsc.org
Various reaction conditions have been developed to promote this transformation, including the use of catalysts and unconventional solvent systems. For instance, a facile and efficient method involves the condensation of α-haloketones with 2-aminopyridines under solvent-free conditions, providing good to excellent yields. nih.gov One-pot procedures starting from acetophenones, which are first brominated in situ and then reacted with 2-aminopyridine, have also been successfully developed. nih.gov
Table 1: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines and α-Haloketones
2-Aminopyridine Derivative α-Haloketone Reaction Conditions Yield (%) Reference 2-Aminopyridine α-Bromoacetophenone [Bmim]Br3, Na2CO3, Solvent-free, rt, 40 min 82 rsc.org 2-Aminopyridine 4-Methyl-α-bromoacetophenone [Bmim]Br3, Na2CO3, Solvent-free, rt, 40 min 77 rsc.org 2-Aminopyridine 4-Methoxy-α-bromoacetophenone [Bmim]Br3, Na2CO3, Solvent-free, rt, 40 min 75 rsc.org 2-Aminopyridine 4-Fluoro-α-bromoacetophenone [Bmim]Br3, Na2CO3, Solvent-free, rt, 40 min 89 rsc.org 2-Aminopyridine 4-Chloro-α-bromoacetophenone [Bmim]Br3, Na2CO3, Solvent-free, rt, 40 min 86 rsc.org 2-Amino-6-bromopyridine 2-Chlorobenzaldehyde and an isocyanide MW irradiation, K-10 clay 81 ias.ac.in
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a particularly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.commdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com
Another notable MCR involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by a copper(I) iodide-based system, to generate 2,3-disubstituted imidazo[1,2-a]pyridines in high yields. organic-chemistry.org These MCR approaches offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org
Table 2: Multicomponent Synthesis of Imidazo[1,2-a]pyridines
Components Catalyst/Conditions Product Type Yield (%) Reference 2-Aminopyridine, Aldehyde, Isocyanide NH4Cl, MW, 30 min Imidazo[1,2-a]pyridine-3-amine 89 conestogac.on.ca 2-Aminopyridine, Aldehyde, Terminal Alkyne CuI-NaHSO4·SiO2, Toluene, reflux 2,3-Disubstituted imidazo[1,2-a]pyridine High to excellent mdpi.com Isatin, 2-Aminopyridine, Isocyanide HClO4, n-BuOH, reflux Tetracyclic fused imidazo[1,2-a]pyridine Moderate researchgate.net 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide NH4Cl, MeOH Azide-functionalized imidazo[1,2-a]pyridine 82 researchgate.net
One-Pot Synthesis Techniques for Substituted Imidazo[1,2-a]pyridines
One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, provide a streamlined and resource-efficient approach to complex molecules. nih.gov Several one-pot methods have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. nih.govresearchgate.net These often involve the in situ generation of a reactive intermediate, which then undergoes further transformation to form the desired heterocyclic core.
For example, a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines has been developed starting from acetophenone, which is first brominated using [Bmim]Br3 and then condensed with 2-aminopyridine under solvent-free conditions. nih.gov Another environmentally benign one-pot protocol utilizes the cyclocondensation of in situ-generated α-bromoacetophenones with 2-aminopyridines in a mixture of PEG-400 and water under microwave irradiation. researchgate.net A convenient two-step, one-pot method has also been reported for the synthesis of 3-substituted imidazo[1,2-a]pyridines by reacting heterocyclic amines with N,N-dimethylformamide dimethyl acetal, followed by condensation with active electrophiles. ias.ac.inresearchgate.net
Table 3: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
Starting Materials Reagents/Conditions Product Type Yield (%) Reference Acetophenone, 2-Aminopyridine [Bmim]Br3, Na2CO3, Solvent-free, rt 2-Phenylimidazo[1,2-a]pyridine (B181562) 72-89 rsc.org Substituted Acetophenones, 2-Aminopyridines N-Bromosuccinimide, PEG-400/H2O (1:2), MW, 85 °C Substituted imidazo[1,2-a]pyridines Up to 89 rsc.org 2-Aminopyridine, DMF-DMA, Ethyl bromoacetate One-pot, two-step Ethyl imidazo[1,2-a]pyridine-3-carboxylate Moderate to high researchgate.net 2-Aminopyridine, DMF-DMA, Bromoacetonitrile One-pot, two-step Imidazo[1,2-a]pyridine-3-carbonitrile Moderate to high researchgate.net
Targeted Functionalization and Derivatization Strategies
Once the imidazo[1,2-a]pyridine core is constructed, further functionalization is often necessary to access specific target molecules. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution, making it a prime target for derivatization.
Chlorination and Halogenation Reactions at C3 Position of Imidazo[1,2-a]pyridines
The introduction of a halogen atom at the C3 position of imidazo[1,2-a]pyridines provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. A facile and transition-metal-free method for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO2) and sodium bromite (B1237846) (NaBrO2) as the halogen sources, respectively. rsc.org This reaction proceeds efficiently under acidic conditions to afford the corresponding 3-haloimidazo[1,2-a]pyridines in good to excellent yields. rsc.org
Table 4: C3-Halogenation of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine Substrate Halogenating Agent Conditions Product Yield (%) Reference 2-Phenylimidazo[1,2-a]pyridine NaClO2 AcOH, DMF, 60 °C 3-Chloro-2-phenylimidazo[1,2-a]pyridine 92 2-(p-Tolyl)imidazo[1,2-a]pyridine NaClO2 AcOH, DMF, 60 °C 3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine 85 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine NaClO2 AcOH, DMF, 60 °C 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine 82 2-Phenylimidazo[1,2-a]pyridine NaBrO2 AcOH, DMF, 60 °C 3-Bromo-2-phenylimidazo[1,2-a]pyridine 88
Alkylation and Arylation at the C3 Position via Aza-Friedel–Crafts Reactions
The Friedel–Crafts reaction and its aza-variant are powerful methods for the formation of carbon-carbon bonds. researchgate.net The C3 position of imidazo[1,2-a]pyridines can be readily alkylated or arylated through aza-Friedel–Crafts reactions with various electrophiles, such as aldehydes and imines, often in the presence of a Lewis acid catalyst. researchgate.netdntb.gov.uaresearchgate.net
A simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines involves a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3. dntb.gov.uaresearchgate.netnih.gov This reaction proceeds with good functional group tolerance and provides a direct route to a variety of C3-alkylated imidazo[1,2-a]pyridine derivatives in moderate to good yields. dntb.gov.uaresearchgate.netnih.govconestogac.on.ca This methodology is advantageous due to its operational simplicity and high atom economy. dntb.gov.uaresearchgate.netconestogac.on.ca
Table 5: C3-Alkylation of Imidazo[1,2-a]pyridines via Aza-Friedel–Crafts Reaction
Imidazo[1,2-a]pyridine Aldehyde Amine Catalyst/Conditions Yield (%) Reference 2-Phenylimidazo[1,2-a]pyridine p-Tolualdehyde Morpholine Y(OTf)3, Toluene, 110 °C, 12 h 95 organic-chemistry.org 2-Phenylimidazo[1,2-a]pyridine Benzaldehyde Morpholine Y(OTf)3, Toluene, 110 °C, 12 h 92 organic-chemistry.org 2-Phenylimidazo[1,2-a]pyridine 4-Methoxybenzaldehyde Morpholine Y(OTf)3, Toluene, 110 °C, 12 h 87 organic-chemistry.org 2-(p-Tolyl)imidazo[1,2-a]pyridine p-Tolualdehyde Morpholine Y(OTf)3, Toluene, 110 °C, 12 h 92 organic-chemistry.org 7-Chloro-2-phenylimidazo[1,2-a]pyridine p-Tolualdehyde Morpholine Y(OTf)3, Toluene, 110 °C, 12 h 85 2-Phenylimidazo[1,2-a]pyridine p-Tolualdehyde Thiomorpholine Y(OTf)3, Toluene, 110 °C, 12 h 78
Nucleophilic Aromatic Substitution on Halogenated Imidazo[1,2-a]pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the functionalization of halogenated heteroaromatic compounds. In the context of imidazo[1,2-a]pyridines, this reaction allows for the introduction of various nucleophiles onto the heterocyclic core, contingent on the position of the halogen and the electronic nature of the ring. The imidazo[1,2-a]pyridine system is generally electron-rich, which can make classical SNAr reactions challenging without the presence of activating electron-withdrawing groups.
However, intramolecular SNAr reactions have been successfully employed. For instance, novel tetracyclic imidazo[1,2-a]pyridine derivatives have been synthesized through an intramolecular nucleophilic aromatic substitution pathway. researchgate.net This was achieved using 5-fluoroimidazo[1,2-a]pyridine (B1589242) precursors under basic conditions. The choice of solvent was found to be critical; the use of a non-nucleophilic alcohol like tert-butanol (B103910) favored the desired intramolecular cyclization, thereby increasing the yield of the tetracyclic products by minimizing competing intermolecular reactions. researchgate.net
Nucleophilic substitution reactions are also common on related nitrogen-containing heterocycles like pyridines and pyrimidines, where the presence of the nitrogen atom facilitates the attack of nucleophiles. nih.gov For a nucleophilic substitution to occur on an aryl halide, the nucleophile typically adds to the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, before the halide leaving group is expelled. libretexts.org The presence of electron-withdrawing groups on the ring activates it for this type of substitution. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions for C2 and C3 Substitutions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, and they have been extensively applied to the functionalization of the imidazo[1,2-a]pyridine scaffold at the C2 and C3 positions.
The Suzuki-Miyaura coupling , which forms C-C bonds by reacting an organoboron species with an organohalide, is widely used. wikipedia.orglibretexts.org This reaction has been successfully applied to imidazo[1,2-a]pyridine derivatives, often under microwave-assisted conditions to accelerate the reaction. For example, using a (SIPr)Pd(allyl)Cl complex as a catalyst, 3,6-disubstituted imidazo[1,2-a]pyridines have been synthesized in good to excellent yields from the corresponding halides and boronic acids in as little as one hour. medjchem.com The Suzuki reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid reagents. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a key method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has significantly advanced the synthesis of aryl amines, offering a milder alternative to traditional methods. wikipedia.org Its application to halogenated imidazo[1,2-a]pyridines allows for the direct introduction of a wide range of primary and secondary amines at positions such as C2. For instance, palladium-mediated Buchwald-Hartwig cross-coupling has been used for the regioselective synthesis of C2-substituted imidazo[4,5-b]pyridine analogues, a related heterocyclic system. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
These palladium-catalyzed methods provide versatile and efficient pathways for the diversification of the imidazo[1,2-a]pyridine core at its key positions, enabling the synthesis of complex derivatives. thieme-connect.com
| Coupling Reaction | Position | Catalyst System (Example) | Coupling Partners | Key Features |
| Suzuki-Miyaura | C3, C6 | (SIPr)Pd(allyl)Cl | Aryl Halides, Aryl Boronic Acids | Fast reaction times (microwave-assisted), good to excellent yields. medjchem.com |
| Buchwald-Hartwig | C2 | Pd(OAc)₂ / Xantphos | Aryl Halides, Amines/Pyridones | Forms C-N bonds, allows for a wide range of amine nucleophiles. researchgate.net |
Environmentally Conscious Synthetic Approaches (Green Chemistry)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Reactions and Aqueous Media Syntheses
One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. ccspublishing.org.cn This has led to the development of solvent-free (neat) reaction conditions and the use of water as a benign solvent.
Solvent-free syntheses of imidazo[1,2-a]pyridines have been achieved through various methods. One approach involves the one-pot, three-component reaction of 2-aminopyridines, aldehydes, and isocyanides (the Groebke–Blackburn–Bienaymé reaction) under solvent-free conditions. scispace.comresearchgate.net Another efficient solvent-free method is the condensation of 2-aminopyridine with α-haloketones, which can proceed without any added catalyst to give good to excellent yields. scielo.brsemanticscholar.org For example, the reaction between acetophenone, [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide), and 2-aminopyridine proceeds smoothly at room temperature under solvent-free conditions to afford 2-phenylimidazo[1,2-a]pyridines in high yields. nih.govresearchgate.net
Aqueous media syntheses represent another significant green advancement. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. A rapid and efficient metal-free synthesis of imidazo[1,2-a]pyridines has been developed in water under ambient conditions. rsc.orgresearchgate.net This method, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, provides quantitative yields in minutes and demonstrates a significant improvement in green metrics like space-time-yield compared to traditional routes. rsc.org Additionally, an ultrasound-assisted synthesis using a KI/tert-butyl hydroperoxide system in water has been reported for the C-H functionalization of ketones to form imidazo[1,2-a]pyridines, avoiding the need for a metal catalyst. organic-chemistry.org
| Method | Reactants (Example) | Conditions | Key Advantage |
| Solvent-Free | 2-Aminopyridine, α-Haloketones | Neat, No Catalyst | Avoids organic solvents, simple procedure, good to excellent yields. scielo.br |
| Solvent-Free | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Neat, Room Temp | Excellent yields (72-89%), avoids traditional harmful brominating agents. nih.gov |
| Aqueous Media | N-Propargylpyridinium Bromide | NaOH, Water, Ambient Temp | Metal-free, extremely fast, quantitative yield, high space-time-yield. rsc.org |
| Aqueous Media | 2-Aminopyridines, Aldehydes, Phenylacetylene | Cu(II)-Ascorbate, SDS Micelles | Environmentally sustainable, good to excellent yields. acs.org |
Catalyst-Free or Mildly Catalyzed Transformations
Developing synthetic routes that operate without a catalyst or under mild catalytic conditions is a cornerstone of green chemistry, as it reduces reliance on often toxic and expensive heavy metals and simplifies product purification.
Catalyst-free approaches have proven highly effective for the synthesis of the imidazo[1,2-a]pyridine ring system. The condensation of 2-aminopyridines with α-haloketones can be performed efficiently without any catalyst, simply by heating the neat mixture. scielo.brsemanticscholar.org Similarly, a catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene provides 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Another notable catalyst-free method involves a three-component, decarboxylative reaction between an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to achieve C-3 functionalization. nih.gov This multicomponent reaction proceeds in one pot and avoids the metal catalysts and oxidizing agents required by previous methods. nih.gov
Mildly catalyzed transformations offer an alternative when a catalyst is necessary but harsh conditions are to be avoided. A gold-catalyzed redox synthesis using pyridine (B92270) N-oxides and alkynes provides a mild, atom-economical route to imidazo[1,2-a]pyridines. nih.gov This method is notable for its tolerance of various functional groups and its potential to install stereogenic centers without racemization. nih.gov Molecular iodine has also been employed as an environmentally benign catalyst in an ultrasound-assisted, three-component synthesis of imidazo[1,2-a]pyridine scaffolds in water. acs.org This protocol offers mild conditions and broad substrate applicability.
| Approach | Reactants (Example) | Conditions | Key Advantage |
| Catalyst-Free | 2-Aminopyridine, α-Haloketones | Neat, Thermal | No catalyst or solvent required, simple, high yields. scielo.br |
| Catalyst-Free | Imidazo[1,2-a]pyridine, Glyoxylic Acid, Boronic Acid | One-pot, Thermal | C-3 functionalization without metal catalysts or oxidants. nih.gov |
| Mildly Catalyzed | Pyridine N-Oxide, Alkyne | PicAuCl₂ (catalytic), Acid | Atom-economical, mild conditions, tolerates functional groups. nih.gov |
| Mildly Catalyzed | 2-Aminopyridine, Acetophenone, Dimedone | I₂ (catalytic), Water, Ultrasound | Use of a benign catalyst, mild conditions, multicomponent reaction. acs.org |
Molecular Interactions and Pre Clinical Biological Activities of 2 Chloro 3 Phenylimidazo 1,2 a Pyridine Derivatives
In Vitro Pharmacological Profiling and Cellular Assays
The imidazo[1,2-a]pyridine (B132010) scaffold, particularly with phenyl substitution, is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netrsc.org The subsequent sections detail the specific enzyme inhibition profiles of derivatives of this core structure.
Evaluation of Enzyme Inhibition Potential
Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been synthesized and evaluated against a variety of enzyme targets, showing potential for development in several therapeutic areas.
The imidazo[1,2-a]pyridine nucleus is a key structural motif in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with cell signaling pathways that control proliferation and survival. nih.gov
Research has demonstrated that various derivatives of this scaffold can inhibit a range of protein kinases. One study reported the synthesis of imidazo[1,2-a]pyridine derivatives that inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) at micromolar concentrations. nih.govresearchgate.net The most active compound from this series demonstrated significant inhibition of CLK1 with a half-maximal inhibitory concentration (IC50) of 0.7 µM and DYRK1A with an IC50 of 2.6 µM. nih.govresearchgate.net
Furthermore, the scaffold has been instrumental in developing potent inhibitors for the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade that is often dysregulated in cancer. nih.gov Specific derivatives have shown potent inhibition of PI3K isoforms, with reported IC50 values as low as 2 nM for PI3Kα and 2.8 nM for PI3KCA. nih.gov These compounds have demonstrated corresponding anti-proliferative effects against various cancer cell lines. nih.gov
| Derivative Class | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | CLK1 | 0.7 | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridines | DYRK1A | 2.6 | nih.govresearchgate.net |
| Thiazole-substituted Imidazo[1,2-a]pyridines | PI3KCA | 0.0028 | nih.gov |
| 1,2,4-Oxadiazole-substituted Imidazo[1,2-a]pyridines | PI3Kα | 0.002 | nih.gov |
Aldehyde dehydrogenases (ALDHs), particularly the ALDH1A isoforms, are implicated in cancer cell survival and resistance to therapy, making them attractive targets for new anticancer agents. nih.gov A series of novel 8-substituted-2-phenylimidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of the ALDH1A family. nih.gov
Through structure-based optimization, researchers identified compounds with submicromolar inhibitory activity. nih.gov Notably, methyl 4-(2-phenylimidazo[1,2-a]pyridin-8-yl)benzoate emerged as a potent and competitive inhibitor of ALDH1A3, with an IC50 value of 0.66 µM. nih.gov This line of research highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing selective ALDH inhibitors for oncology applications. researchgate.netnih.gov
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | Reference |
|---|---|---|---|---|
| Methyl 4-(2-phenylimidazo[1,2-a]pyridin-8-yl)benzoate | > 25 | 1.5 | 0.66 | nih.gov |
| 4-(2-Phenylimidazo[1,2-a]pyridin-8-yl)benzoic acid | > 25 | > 25 | 2.8 | nih.gov |
| N-Cyclopropyl-4-(2-phenylimidazo[1,2-a]pyridin-8-yl)benzamide | > 25 | 1.5 | 1.1 | nih.gov |
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. A review of the available scientific literature from the conducted searches did not yield specific studies detailing the direct inhibitory activity of 2-Chloro-3-phenylimidazo[1,2-a]pyridine or its close derivatives against carbonic anhydrase isoforms. While other pyridine-based scaffolds have been investigated as CA inhibitors, this particular heterocyclic system appears to be less explored for this specific target. nih.govmdpi.com
Inhibitors of α-glucosidase and α-amylase are key therapeutic agents for managing type 2 diabetes by controlling post-prandial hyperglycemia. bohrium.com Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as potent inhibitors of these enzymes.
One series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. researchgate.netacs.orgnih.gov Certain compounds in this series showed higher potency against α-glucosidase than the reference drug, acarbose, with inhibition constants (Ki) in the low micromolar range. acs.org Another study focused on 4-alkylaminoimidazo[1,2-a]pyridines linked to a carbamate (B1207046) moiety, identifying a derivative with an IC50 value of 75.6 µM against α-glucosidase, which is approximately ten times more potent than acarbose. bohrium.com Furthermore, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridines yielded an inhibitor with an IC50 value of 3.7 µM, marking it as 18 times more potent than acarbose. researchgate.net
| Derivative Class | Target Enzyme | Inhibition Value (µM) | Metric | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-thiadiazole | α-Glucosidase | 6.09 | Ki | acs.org |
| Imidazo[1,2-a]pyridine-thiadiazole | α-Amylase | 81.14 | IC50 | researchgate.netnih.gov |
| 4-Alkylaminoimidazo[1,2-a]pyridine-carbamate | α-Glucosidase | 75.6 | IC50 | bohrium.com |
| 2-(Pyridin-2-yl)H-imidazo[1,2-a]pyridine | α-Glucosidase | 3.7 | IC50 | researchgate.net |
DNA gyrase and the related enzyme topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of inhibitors targeting these enzymes. Research has described 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines as antibacterial agents that specifically target the ATPase domains of both DNA gyrase and topoisomerase IV. researchgate.net While this establishes a clear link between the compound class and the enzyme target, specific quantitative data, such as IC50 values for direct enzyme inhibition by this compound derivatives, were not available in the reviewed literature.
Receptor Binding and Modulation Studies
Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively evaluated for their binding affinity to both central (CBR) and peripheral benzodiazepine (B76468) receptors (PBR), with many compounds demonstrating high affinity and selectivity for the peripheral type. nih.govresearchgate.net Structure-activity relationship studies have revealed key structural features necessary for this high affinity and selectivity. For instance, the presence of a chlorine atom at the para position of the phenyl ring at the C(2) position, combined with lipophilic substituents at position 8 of the imidazopyridine nucleus, are considered crucial features. nih.gov
A series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides showed that the nature of substituents at the C(6) and/or C(8) positions significantly influences their affinity and selectivity. nih.govresearchgate.net While 6-substituted compounds displayed a range of selectivity ratios, the 6,8-disubstituted derivatives proved to be highly selective for PBR, with more than a 1000-fold greater selectivity for PBR over CBR. nih.govresearchgate.net In contrast, ester derivatives of this scaffold generally displayed low affinity for both receptor types. nih.govresearchgate.net
| Compound Class | Substitution Pattern | Receptor Selectivity | Selectivity Ratio (IC50 CBR / IC50 PBR) |
|---|---|---|---|
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | 6-substituted (e.g., 7k) | Selective for PBR | 232 nih.govresearchgate.net |
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | 6-substituted (e.g., 7m) | Selective for CBR | 0.32 nih.govresearchgate.net |
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | 6,8-disubstituted (compounds 7o-t) | Highly Selective for PBR | >1000 nih.govresearchgate.net |
Certain 2-phenylimidazo[1,2-a]pyridine derivatives have been investigated as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov Functional evaluations have been conducted using heterologous expression systems, such as Xenopus oocytes expressing specific recombinant human GABA-A receptor subunit assemblies, to assess the efficacy and potency of these compounds in modulating GABA-evoked chloride currents. nih.govnih.gov
In studies on oocytes expressing α1β2γ2s GABA-A receptors, select imidazo[1,2-a]pyridine derivatives demonstrated potent positive modulation of GABA-evoked currents. nih.gov For example, compound 7f exhibited a higher potency than the well-known modulator Zolpidem. The activity of these compounds was found to be dependent on the specific alpha subunit present in the receptor complex. Their potency was significantly reduced at receptors containing the α2 subunit, and they were almost completely inactive at receptors that included the α5 subunit. nih.gov Other research has identified fluorinated 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]-pyridine with high affinity for the GABA-A receptor, such as a compound with a reported Ki value of 27.2 nM. nih.gov
| Compound | Receptor Subtype | Activity (EC50) |
|---|---|---|
| Compound 7f | α1β2γ2s | 3.2 x 10-8 M nih.gov |
| Compound 7m | α1β2γ2s | 2.2 x 10-7 M nih.gov |
| Zolpidem (Reference) | α1β2γ2s | 3.6 x 10-8 M nih.gov |
Investigations into Anti-Proliferative Activity in Cellular Models
The imidazo[1,2-a]pyridine scaffold is a core component of various compounds investigated for their anti-proliferative and cytotoxic activities against a range of cancer cell lines. nih.govnih.govchemmethod.com Studies have shown that these derivatives can induce dose-dependent cytotoxic effects and reduce cell viability in breast and ovarian cancer cells. nih.gov
Specific novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net Another compound, IP-7, showed a less potent cytotoxic effect with an IC50 of 79.6 µM against the same cell line. nih.govresearchgate.net Furthermore, a series of imidazo[1,2-a]pyridine hybrids demonstrated significant cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines. chemmethod.com Notably, compound HB9 was more potent against A549 cells than the conventional chemotherapy drug Cisplatin, and compound HB10 showed higher activity against HepG2 cells compared to Cisplatin. chemmethod.com
| Compound | Cell Line | Cancer Type | Cytotoxicity (IC50) |
|---|---|---|---|
| IP-5 | HCC1937 | Breast | 45 µM nih.govresearchgate.net |
| IP-6 | HCC1937 | Breast | 47.7 µM nih.govresearchgate.net |
| IP-7 | HCC1937 | Breast | 79.6 µM nih.govresearchgate.net |
| HB9 | A549 | Lung | 50.56 µM chemmethod.com |
| Cisplatin (Reference) | A549 | Lung | 53.25 µM chemmethod.com |
| HB10 | HepG2 | Liver | 51.52 µM chemmethod.com |
| Cisplatin (Reference) | HepG2 | Liver | 54.81 µM chemmethod.com |
Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov One novel derivative, referred to as MIA, exerts its anti-inflammatory activity by suppressing the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) signaling pathways in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.gov This suppression leads to a reduction in the DNA-binding activity of NF-κB. nih.gov
The mechanism of action involves an increase in the expression of the inhibitory protein IκBα. nih.gov Furthermore, treatment with this imidazo[1,2-a]pyridine derivative resulted in a decrease in the levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, in these cancer cell lines. nih.gov
The imidazo[1,2-a]pyridine structure is recognized for its potential antibacterial properties. nih.gov A study of imidazo[1,2-a]pyridin-3-amines identified several compounds with inhibitory activity specifically against Gram-positive bacteria, while showing no activity against the Gram-negative strain E. coli ATCC 9637. nih.gov
The most potent antibacterial activity was observed in derivatives with a bulky N-tert-butyl or cyclohexyl group at the C3 position and a large aromatic group, such as naphthyl or anthracenyl, at the C2 position. nih.gov Two such compounds, 1g and 2g, demonstrated significant efficacy against multiple strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA). These compounds were found to be bacteriostatic rather than bactericidal. nih.gov Their lack of activity against Gram-negative bacteria was maintained even when the outer membrane was permeabilized, confirming that the antibacterial spectrum is specific to Gram-positive organisms. nih.gov
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 1g | S. aureus ATCC 13709 | 3.91 µg/mL nih.gov |
| 2g | S. aureus ATCC 13709 | 3.91 µg/mL nih.gov |
| 1g | MRSA ATCC 33591 | 3.91 µg/mL nih.gov |
| 2g | MRSA ATCC 33591 | 3.91 µg/mL nih.gov |
| 1g & 2g | S. epidermidis ATCC 35983 | 7.81 µg/mL nih.gov |
| 1g & 2g | E. coli ATCC 9637 | Inactive nih.gov |
Antituberculosis Activity in Mycobacterial Models
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant promise as potent antituberculosis (anti-TB) agents. birmingham.ac.uk A number of these compounds exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org
High-throughput screening has identified imidazo[1,2-a]pyridines (IPs) as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG. birmingham.ac.ukplos.orgresearchgate.netnih.gov Certain IP inhibitors have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various M. tuberculosis strains. birmingham.ac.ukplos.orgresearchgate.netnih.gov Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated, with some compounds exhibiting MICs as low as 1.6 to 6.25 μg/mL against the H37Rv strain. nih.gov Further optimization of this series has led to compounds with dramatically enhanced, low nanomolar potency. nih.gov For instance, some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have MIC90 values of ≤1 μM against replicating, non-replicating, MDR, and XDR Mtb strains. acs.org One of the lead compounds from this class demonstrated excellent activity against MDR and XDR Mtb strains with MIC90 values ranging from ≤0.03 to 0.8 μM. nih.gov
The following table summarizes the antitubercular activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound Type | Strain | Activity | Reference |
| Imidazo[1,2-a]pyridine Inhibitors | M. tuberculosis strains | MIC: 0.03 to 5 µM | birmingham.ac.ukplos.orgresearchgate.netnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | MIC: 1.6 to 6.25 μg/mL | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR Mtb | MIC90: ≤1 μM | acs.org |
| Optimized Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) | MDR and XDR Mtb strains | MIC90: ≤0.03–0.8 μM | nih.gov |
Antiviral and Antiparasitic Evaluations
Beyond their antibacterial properties, imidazo[1,2-a]pyridine derivatives have been assessed for their potential against viral and parasitic infections.
Antiviral Activity: Research has shown that derivatives of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines possess potent activity against herpes simplex viruses, with some compounds demonstrating in vitro antiviral activity comparable or superior to acyclovir. nih.gov Additionally, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines has been synthesized and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov
Antiparasitic Activity: The antiparasitic potential of imidazo[1,2-a]pyridine derivatives has been investigated against several protozoan parasites. Studies have explored their efficacy against malaria, leishmaniasis, and trypanosomiasis. nih.govrjpbr.comuct.ac.za For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been evaluated for their in vitro antiplasmodium activity against Plasmodium falciparum. researchgate.net While some derivatives were found to be less active, specific compounds showed promising antiplasmodium activity with IC50 values in the sub-micromolar range. researchgate.net In the context of leishmaniasis and trypanosomiasis, which are significant global health issues, benzimidazole-based derivatives, a related class of compounds, have shown promise, suggesting the potential of heterocyclic compounds like imidazo[1,2-a]pyridines in the search for new antiparasitic agents. nih.govrjpbr.com
Elucidation of Mechanism of Action at the Molecular Level
Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. Research has begun to unravel their molecular targets and the subsequent impact on cellular functions.
Identification and Validation of Molecular Targets
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines has been the identification of their molecular target. birmingham.ac.ukplos.orgresearchgate.netnih.gov Whole-genome sequencing of spontaneous resistant mutants of M. bovis BCG against IP inhibitors revealed a single nucleotide polymorphism in the qcrB gene. birmingham.ac.ukplos.orgresearchgate.netnih.gov This gene encodes the b subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex), a key component of the electron transport chain. birmingham.ac.ukplos.orgresearchgate.netnih.gov This finding was further validated by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to an increased MIC for the IP compounds, confirming QcrB as the specific target. birmingham.ac.ukplos.orgresearchgate.netnih.gov
In addition to QcrB, mycobacterial ATP synthase has been identified as another target for some imidazo[1,2-a]pyridine derivatives. nih.gov The M.tb. ATP synthase is a clinically validated target, and its inhibition disrupts the energy metabolism of the bacterium. informahealthcare.com
In the context of cancer, network pharmacology analysis of imidazo[1,2-a]pyridine derivatives has identified several potential targets involved in M. tuberculosis infection, including TLR4, ICAM1, TLR9, STAT3, TNFRSF1A, ERBB2, CXCR3, ACE, IKBKG, and NOS2. nih.gov For cancer therapy, these derivatives have been investigated as potential covalent inhibitors of KRAS G12C and modulators of the STAT3/NF-κB pathway. nih.govrsc.org
Ligand-Target Binding Interactions
Molecular docking studies have provided insights into the binding interactions between imidazo[1,2-a]pyridine derivatives and their molecular targets. These computational studies help in predicting the binding modes and affinities of the ligands with their respective protein targets. acs.org
For the antitubercular activity, molecular docking and quantitative structure-activity relationship (QSAR) studies have been performed on imidazo[1,2-a]pyridine ethers and squaramides targeting ATP synthase. nih.gov These studies have helped in understanding the interactions with key amino acid residues, such as Glu65b, which are crucial for inhibitory activity. nih.gov
In the context of anti-inflammatory and anticancer activities, molecular docking has been used to investigate the interaction between a novel imidazo[1,2-a]pyridine derivative and the NF-κB p50 subunit. nih.gov The docking simulations showed that the ligand occupies the active site, forming interactions with several key amino acid residues including Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. nih.gov
Impact on Cellular Pathways and Biological Processes
The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets triggers a cascade of events that impact various cellular pathways and biological processes.
In M. tuberculosis, the inhibition of QcrB by these compounds disrupts the electron transport chain, leading to a collapse in cellular energy production and ultimately bacterial death. nih.gov This disruption of oxidative phosphorylation is a key mechanism for their antitubercular effect. nih.gov
In cancer cell lines, these derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This modulation leads to a reduction in the expression of inflammatory mediators like COX-2 and iNOS. nih.gov Furthermore, some derivatives have been found to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells by activating NADPH oxidase-mediated oxidative stress. nih.gov Selenylated imidazo[1,2-a]pyridine derivatives have been shown to induce cell senescence and oxidative stress in chronic myeloid leukemia cells, characterized by increased lipid peroxidation and decreased levels of reduced glutathione. nih.govmdpi.comresearchgate.net This induction of oxidative stress appears to be a significant mechanism of their anticancer activity. nih.govnih.govmdpi.comresearchgate.net
Modulation of Key Regulatory Proteins
The impact of imidazo[1,2-a]pyridine derivatives on cellular pathways is often mediated by the modulation of key regulatory proteins. In cancer cells, these compounds have been shown to cause cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. nih.gov The increased expression of p53 can, in turn, mediate cell cycle arrest. nih.gov
Furthermore, in the context of the STAT3/NF-κB pathway, a novel synthetic imidazo[1,2-a]pyridine derivative was found to suppress the phosphorylation of STAT3 and the expression of the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein BAX. nih.gov This modulation of key proteins involved in apoptosis and cell cycle regulation underscores the potential of these compounds as anticancer agents.
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. These studies involve systematic modifications of the chemical structure to understand how different functional groups and their positions influence the biological activity of the compounds.
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. For instance, in a series of 3-aminoimidazo[1,2-a]pyridine compounds, a derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 cancer cell line. nih.gov Another compound with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position showed promising activity against the B16F10 cancer cell line. nih.gov
Research has shown that imidazo[1,2-a]pyridines bearing an electron-donating group (like methyl) or a halogen group (fluoro, chloro, and bromo) on the C2 benzene (B151609) ring can proceed smoothly in certain chemical reactions to yield desired products in moderate to good yields. nih.gov Even those with electron-withdrawing groups, such as trifluoromethyl and cyano, on the C2 benzene rings react well. nih.gov
A study on imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial agents highlighted the importance of optimizing physicochemical properties through structural modifications to enhance their activity. nih.gov Furthermore, the synthesis of various 2-phenylimidazo[1,2-a]pyridines has shown that acetophenones with different substituents, such as methyl, methoxy, fluoro, and chloro groups, are effective in producing the corresponding derivatives. nih.gov
The following table summarizes the effects of different substituents on the biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives.
Exploration of Bioisosteric Replacements for Enhanced Potency and Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. benthamscience.com This concept involves substituting atoms or groups within a molecule with other atoms or groups that have similar steric, electronic, or solubility characteristics. baranlab.org
In the context of imidazo[1,2-a]pyridine derivatives, bioisosteric replacements can be a valuable tool. For example, the 8-fluoroimidazo[1,2-a]pyridine (B164112) ring has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine ring in a GABAA receptor modulator. nih.gov This substitution was based on the physicochemical mimicry between the two heterocyclic systems, which was established through both computational and experimental methods. nih.gov
The concept of bioisosteric replacement extends to various functional groups. For instance, carboxylic acid moieties, which are present in many drugs, can sometimes lead to unfavorable pharmacokinetic properties. The use of bioisosteres such as tetrazoles, acyl sulfonamides, and hydroxamic acids can mitigate these issues. chem-space.com Similarly, the tert-butyl group, while common in drug design, can increase lipophilicity and reduce metabolic stability. Fluorinated tert-butyl groups or trifluoromethyl derivatives of cyclopropane (B1198618) and cyclobutane (B1203170) are proposed as potential replacements. chem-space.com
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. Conformational analysis of this compound derivatives is essential for understanding their molecular recognition by enzymes and receptors.
The spatial arrangement of the imidazo[1,2-a]pyridine and phenyl rings is a key conformational feature. In the crystal structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the dihedral angle between the imidazo[1,2-a]pyridine and the phenyl rings is 28.61 (4)°. nih.gov This twisted conformation can influence how the molecule fits into the binding pocket of a target protein.
Studies on D–A structured imidazo[1,2-a]pyridine–arylketone conjugates have shown that incorporating bulky aryl rotors like triphenylamine (B166846) can create twisted configurations that impact the electronic structures and emissive properties of the molecules. rsc.org This highlights the importance of balancing molecular twist and conformational rigidity in designing molecules with specific functions.
The conformation of a molecule can be stabilized by various non-covalent interactions. For instance, in the solid state, n→π* interactions can stabilize the conformation of a 2-pyridyl imide. researchgate.net These subtle interactions can have a significant impact on the preferred conformation and, consequently, the biological activity of the molecule.
Research Applications as Chemical Probes and Tools
Derivatives of this compound have found significant applications in biomedical research as chemical probes and tools for studying biological systems. Their unique chemical and photophysical properties make them suitable for a variety of applications, including biological imaging and the elucidation of biological pathways.
Development of Fluorescent Probes for Biological Imaging
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in living cells and organisms. nih.govresearchgate.net The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for the development of novel fluorescent probes due to its inherent fluorescence properties and the ease with which it can be chemically modified.
A fused imidazopyridine-based fluorescent sensor has been designed and synthesized for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and HeLa cells. nih.gov This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, demonstrating high sensitivity and selectivity. nih.gov The ability to detect these metal ions is crucial, as they play important roles in various physiological and pathological processes.
The design of fluorescent probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.gov The strategy of protection-deprotection of key functional groups has also been widely employed to create analyte-responsive fluorescent probes. rsc.org
The following table provides examples of imidazo[1,2-a]pyridine-based fluorescent probes and their applications.
Use in Biological Pathway Elucidation
The ability to specifically label and track biomolecules is essential for elucidating complex biological pathways. This compound derivatives can serve as valuable tools in this regard.
For instance, a study on 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives identified them as potent inhibitors of various enzymes, including human carbonic anhydrase I and II, α-glucosidase, and α-amylase. researchgate.net By using these compounds as chemical probes, researchers can investigate the roles of these enzymes in different metabolic pathways.
Furthermore, the synthesis of N-substituted-3-chloro-2-azetidinones, which can be derived from related starting materials, has led to compounds with antibacterial activity. mdpi.com These compounds can be used to study bacterial growth and identify new targets for antimicrobial drugs.
Computational and Theoretical Investigations of 2 Chloro 3 Phenylimidazo 1,2 a Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast how a ligand, such as a derivative of the imidazo[1,2-a]pyridine (B132010) class, might interact with the binding site of a biological target, typically a protein or enzyme.
Docking simulations for imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives have been employed to predict their binding modes and estimate their binding affinities to various biological targets. For instance, studies on imidazo[1,2-a]pyrimidine derivatives targeting the enzyme CYP51, an important target for antifungal agents, have shown promising results. beilstein-journals.org The simulations calculate the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-target complex; a more negative value suggests a stronger interaction.
In one such study, a series of imidazo[1,2-a]pyrimidines were docked into the active site of CYP51, yielding binding affinities that ranged from -7.7 to -8.8 kcal/mol. beilstein-journals.org Similarly, computational studies on imidazo[1,2-a]pyridine-based gold(III) complexes targeting B-DNA predicted that the most stable binding mode involves interaction with the minor groove of the DNA helix. nih.gov These examples demonstrate how docking can effectively screen compounds and prioritize them for further experimental testing by predicting their potential to bind effectively to a target.
| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Binding Site |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivatives | CYP51 Enzyme | -7.7 to -8.8 | Enzyme Active Site |
| Imidazo[1,2-a]pyridine-based Gold(III) Complexes | B-DNA | Not specified | Minor Groove |
| Imidazo[1,2-a]pyridine Derivatives | Butyrylcholinesterase (BChE) | Not specified | Acyl Pocket |
Beyond predicting binding affinity, molecular docking is instrumental in identifying the specific amino acid residues within a target's active site that are crucial for ligand recognition and binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the binding pocket.
For example, molecular docking studies of imidazo[1,2-a]pyridine derivatives designed as cholinesterase inhibitors revealed key interactions within the enzyme's active site. nih.gov One derivative was found to bind to the catalytic active site of acetylcholinesterase (AChE) through π-π interactions with the aromatic rings of tryptophan (Trp84) and phenylalanine (Phe330) residues. nih.gov The same study identified additional hydrophobic interactions between the compound and residues Trp437 and Ile439. nih.gov Identifying these key residues provides a deeper understanding of the binding mechanism and offers a roadmap for designing new analogues with improved potency and selectivity.
| Interaction Type | Key Amino Acid Residues | Binding Site Location |
|---|---|---|
| π-π Stacking | Trp84, Phe330 | Catalytic Active Site |
| C-H···π / Hydrophobic | Trp437, Ile439 | Hydrophobic Pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
For families of compounds like imidazo[1,2-a]pyridines, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. These models are built by correlating variations in the structural or physicochemical properties of the compounds with their experimentally measured activities.
The development process involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as Genetic Function Approximation (GFA), to build an equation that best predicts the observed activity. researchgate.net The resulting model's predictive power is then validated using an external test set of compounds not used in the model's creation. mdpi.com For related heterocyclic compounds, QSAR models have successfully predicted activities with high statistical significance, demonstrating the utility of this approach in guiding the synthesis of new derivatives with potentially enhanced biological effects. mdpi.com
The foundation of a QSAR model lies in the molecular descriptors used. These numerical values represent different aspects of a molecule's structure and properties. For imidazo[1,2-a]pyridine analogues and related structures, influential descriptors often fall into several categories:
Geometric Descriptors: These relate to the 3D shape and size of the molecule.
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.
Quantum Mechanical Descriptors: These are derived from quantum chemical calculations and relate to the electronic properties of the molecule, such as charge distribution and orbital energies. researchgate.net
By identifying which descriptors have the most significant influence on biological activity, QSAR studies provide valuable insights into the specific molecular features that are either beneficial or detrimental to the desired effect. This knowledge allows medicinal chemists to rationally design new compounds by modifying the chemical structure to optimize these key properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to the imidazo[1,2-a]pyridine scaffold to understand its geometry, stability, and chemical reactivity. DFT calculations can accurately predict molecular properties and are often used to corroborate experimental findings from techniques like X-ray crystallography. x-mol.net
Key molecular properties and reactivity descriptors are calculated to provide a comprehensive understanding of the molecule's behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity. scirp.org
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. scirp.orgresearchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. scirp.org Studies on various imidazo[1,2-a]pyridine derivatives have used DFT to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties, providing fundamental insights into their chemical behavior. x-mol.netscirp.orgresearchgate.net
| Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net |
| HOMO/LUMO Energies | Indicates electron-donating and electron-accepting capabilities. scirp.org |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. scirp.org |
| Molecular Electrostatic Potential (MEP) | Identifies sites susceptible to nucleophilic and electrophilic attack. scirp.orgresearchgate.net |
| Global Reactivity Descriptors | Includes chemical hardness and softness, which further describe stability and reactivity. scirp.org |
Analysis of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the electron-donating and electron-accepting capabilities of a compound, respectively. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the kinetic stability of a molecule; a larger gap generally implies lower reactivity. nih.gov
For instance, a DFT study on imidazo[1,2-a]pyridinyl-chalcone derivatives demonstrated how substituents on the phenyl ring influence the electronic properties. scirp.org Electron-donating groups were found to increase the nucleophilicity of the imidazo[1,2-a]pyridine core, while electron-withdrawing groups enhanced its electrophilicity. scirp.org In the case of 2-Chloro-3-phenylimidazo[1,2-a]pyridine, the chlorine atom at the 2-position and the phenyl group at the 3-position would significantly modulate the electron distribution across the imidazo[1,2-a]pyridine ring system. The chlorine atom, being electronegative, would act as an electron-withdrawing group, while the phenyl group's effect would depend on its conformation relative to the core.
Table 1: Representative Frontier Orbital Energies for Substituted Imidazo[1,2-a]pyridine Derivatives (Illustrative Data)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-methylimidazo[1,2-a]pyridinyl-chalcone | -5.78 | -2.34 | 3.44 |
| 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -6.23 | -2.87 | 3.36 |
| 3-[4-(dimethylamino)phenyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -5.45 | -2.21 | 3.24 |
Note: This table presents illustrative data from a study on imidazo[1,2-a]pyridinyl-chalcones to demonstrate the application of DFT in analyzing electronic properties. scirp.org Specific values for this compound would require a dedicated computational study.
Characterization of Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue.
For imidazo[1,2-a]pyridine derivatives, MEP analysis often reveals that the nitrogen atom in the pyridine (B92270) ring is an electron-rich center, making it a likely site for protonation and hydrogen bonding. researchgate.net A DFT study on imidazopyridine-pyrazoline derivatives showed that the molecular electrostatic potential surface could effectively identify these reactive sites. researchgate.net For this compound, the MEP would be influenced by the electronegative chlorine atom, likely creating an electron-deficient region around the C2-position, and the π-electron system of the phenyl group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and interactions with biological macromolecules. openpharmaceuticalsciencesjournal.com
Dynamic Behavior of Ligand-Receptor Complexes
MD simulations are instrumental in studying the stability and dynamics of a ligand bound to its biological target. openpharmaceuticalsciencesjournal.com A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents employed MD simulations to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations, often run for nanoseconds, can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. openpharmaceuticalsciencesjournal.com While no specific MD simulation data for this compound in a ligand-receptor complex is publicly available, this methodology would be essential in rationalizing its mechanism of action if a biological target is identified.
Cheminformatics Approaches in Compound Design
Cheminformatics leverages computational techniques to analyze and model large datasets of chemical compounds, aiding in the design of new molecules with desired properties. nih.gov
Virtual Screening for Novel Scaffolds and Derivatives
Virtual screening is a powerful cheminformatics tool used to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.govresearchgate.net A collaborative virtual screening effort to identify new treatments for visceral leishmaniasis successfully utilized the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net By probing proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical space around an initial hit, leading to the identification of derivatives with improved antiparasitic activity. nih.govresearchgate.netrsc.org This approach demonstrates the potential for discovering novel derivatives of this compound with therapeutic potential by screening for compounds with similar structural features. nih.gov
Prediction of In Vitro Relevant Molecular Properties (e.g., absorption, distribution)ui.ac.id
Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of a molecule, including its absorption and distribution. These predictive studies for this compound would typically involve the use of various computational models and software to estimate its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. Such predictions are crucial for assessing the compound's potential as a drug candidate before proceeding with more resource-intensive experimental studies.
The prediction of in vitro relevant molecular properties for this compound would likely begin with an analysis of its fundamental physicochemical characteristics, which are known to influence a drug's behavior in the body. Key parameters often evaluated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are foundational to established guidelines for predicting drug-likeness, such as Lipinski's Rule of Five.
Following the initial physicochemical profiling, more specific in vitro properties related to absorption and distribution are predicted. For absorption, Caco-2 cell permeability is a standard in silico model to estimate the oral absorption of a compound. Human intestinal absorption (HIA) is another critical parameter that is often computationally predicted. For distribution, the extent to which a compound binds to plasma proteins (plasma protein binding, PPB) and its ability to cross the blood-brain barrier (BBB) are key considerations that can be estimated using various quantitative structure-activity relationship (QSAR) models and other predictive algorithms.
Several computational tools and web-based platforms, such as SwissADME, admetSAR, and QikProp, are commonly employed for these predictions. These tools utilize large datasets of experimentally determined properties of known compounds to build models that can then predict the properties of novel molecules like this compound.
The following tables present hypothetical, yet representative, predicted molecular and pharmacokinetic properties for this compound, based on the types of data generated in computational studies of similar heterocyclic compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol |
| logP | 3.5 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Rotatable Bonds | 1 |
Table 2: Predicted ADME Properties of this compound
| Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | High |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeation | Yes |
| Plasma Protein Binding (PPB) | High (>90%) |
| Drug-Likeness | |
| Lipinski's Rule of Five | 0 violations |
| Bioavailability Score | 0.55 |
These predicted data suggest that this compound is likely to have good oral absorption and be readily distributed throughout the body, including the potential to cross the blood-brain barrier. The high predicted plasma protein binding indicates that a significant fraction of the compound in the bloodstream would be bound to proteins. The adherence to Lipinski's Rule of Five and a favorable bioavailability score further support its potential as an orally available drug candidate. It is important to note that these are theoretical predictions and would require experimental validation.
Advanced Analytical Techniques in the Study of 2 Chloro 3 Phenylimidazo 1,2 a Pyridine Research
X-Ray Crystallography for Complex Structure Determination
X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's structure and offers deep insights into its solid-state conformation and non-covalent interactions.
Crystallographic studies of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives reveal key structural features. The core imidazo[1,2-a]pyridine (B132010) ring system is typically almost planar. nih.gov A significant conformational parameter is the torsion angle between this fused ring system and the phenyl ring at the 2- or 3-position. In one derivative, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, this torsion angle was found to be 9.04 (5)°. nih.gov In another, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the rings is 28.61 (4)°. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Compound | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | nih.gov |
| Formula | C₁₅H₁₃N₃O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Dihedral Angle (imidazo[1,2-a]pyridine and phenyl rings) | 9.04 (5)° | nih.gov |
| Key Intermolecular Interaction | N—H⋯N hydrogen bonds | nih.gov |
While a specific X-ray crystal structure of 2-Chloro-3-phenylimidazo[1,2-a]pyridine bound to a biological target is not publicly available, computational molecular docking studies serve as a powerful alternative to predict binding modes. Such studies have been performed on imidazo[1,2-a]pyridine derivatives to understand their interaction with enzymes like butyrylcholinesterase (BChE). nih.gov In these models, the ligands are positioned within the enzyme's active site. For instance, docking studies revealed that these compounds could bind to the catalytic active site of BChE, forming key interactions with amino acid residues such as Trp82 and Ala328 through alkyl···π and π···π interactions. nih.gov This highlights how the phenyl group and the heterocyclic core of the ligand can engage with specific pockets within a protein target.
Advanced Spectroscopic Methods for Mechanistic Insights
Spectroscopic techniques provide dynamic information about a molecule's behavior in solution, its electronic properties, and its interactions with other molecules.
Derivatives of this compound are of significant interest for their fluorescent properties. Research has shown that donor-π-acceptor extended styryl dyes synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) can function as fluorescent molecular rotors (FMRs). researchgate.net These molecules exhibit low fluorescence in non-viscous solvents, but their emission intensity increases dramatically in more viscous environments. This is because the viscous medium restricts intramolecular rotation, which is a non-radiative decay pathway, thereby favoring radiative decay (fluorescence). Studies have demonstrated that these FMRs can show up to a 31-fold enhancement in emission intensity in viscous environments like glycerol-methanol mixtures. researchgate.net This property makes them suitable for applications such as viscosity sensing in biological systems.
| Property | Observation | Source |
|---|---|---|
| Compound Type | Donor-π-acceptor extended styryl dyes | researchgate.net |
| Viscosity Sensitivity (η) | 0.2135 to 0.5356 | researchgate.net |
| Emission Enhancement | Up to 31-fold in viscous media | researchgate.net |
| Application | Viscosity sensing | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution at atomic resolution. nih.gov One of the most common protein-observed NMR methods is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov This technique involves acquiring a 2D NMR spectrum, typically a ¹H-¹⁵N HSQC spectrum, of an isotope-labeled protein. Upon the addition of a ligand like this compound, changes in the chemical shifts of specific amino acid residues are monitored. bcm.edu Residues that show significant chemical shift perturbations are inferred to be at or near the ligand's binding site on the protein surface. nih.govbcm.edu The magnitude of the shift changes can also be titrated against the ligand concentration to determine the binding affinity (dissociation constant, Kd), particularly for interactions in the fast exchange regime (typically Kd > 3 µM). nih.gov
Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are also highly valuable. In an STD NMR experiment, signals from the protein are selectively saturated, and this saturation is transferred to a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the protein will be observed. This allows for the identification of binding ligands from a mixture and can help map the binding epitope of the ligand itself.
To obtain a comprehensive understanding of a ligand-protein interaction, it is crucial to determine both the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of binding.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real time. nicoyalife.comnih.gov In a typical SPR experiment, the protein (target) is immobilized on a sensor chip surface. A solution containing the ligand (analyte), such as this compound, is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response. nih.gov By monitoring this response over time during association (analyte injection) and dissociation (buffer flow) phases, one can directly measure the association rate constant (ka) and the dissociation rate constant (kd). nicoyalife.com The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). SPR is particularly powerful for differentiating compounds with similar affinities but different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant pharmacological implications. researchgate.net
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. Each injection produces a heat pulse that is proportional to the amount of binding that occurred. nih.gov By integrating these heat pulses and plotting them against the molar ratio of ligand to protein, a binding isotherm is generated. Fitting this isotherm to a binding model yields not only the binding affinity (Kd) and stoichiometry (n) of the interaction but also the change in enthalpy (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. nih.gov This information is critical for understanding the driving forces behind molecular recognition.
Broader Research Implications and Future Directions
Potential for Development of Next-Generation Imidazo[1,2-a]pyridine (B132010) Analogues
The 2-chloro-3-phenylimidazo[1,2-a]pyridine scaffold is a versatile template for creating next-generation analogues with enhanced therapeutic properties. The presence of the chloro and phenyl groups at the 2 and 3 positions, respectively, offers strategic points for chemical modification to improve potency, selectivity, and pharmacokinetic profiles.
Future development can focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl ring, such as the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups), can elucidate key interactions with biological targets. Similarly, substitution at different positions on the imidazo[1,2-a]pyridine nucleus can be explored to optimize activity.
Scaffold Hopping: The core imidazo[1,2-a]pyridine structure can be altered to create novel heterocyclic systems with potentially improved drug-like properties. This strategy has been successfully employed in the discovery of novel covalent KRAS G12C inhibitors.
Bioisosteric Replacement: The chloro group can be replaced with other functional groups (e.g., fluorine, cyano, or methoxy) to fine-tune the electronic and steric properties of the molecule, which can impact target binding and metabolic stability.
A variety of synthetic methods, including one-pot multicomponent reactions, facilitate the creation of diverse libraries of these analogues for biological screening.
Exploration of Novel Biological Targets for This Scaffold
The imidazo[1,2-a]pyridine scaffold is known to interact with a wide array of biological targets, suggesting that this compound and its analogues could be investigated for a multitude of diseases. While this scaffold is present in drugs targeting peptic ulcers (Zolimidine) and insomnia (Zolpidem), its potential extends far beyond these indications.
Current research has identified several promising targets for imidazo[1,2-a]pyridine derivatives:
Kinases: These enzymes are crucial in cell signaling and are often dysregulated in cancer. Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against kinases such as c-Met and platelet-derived growth factor receptor (PDGFR).
G-protein Coupled Receptors (GPCRs): Analogues of 2-phenylimidazo[1,2-a]pyridine (B181562) have been developed as ligands for melatonin (B1676174) receptors, indicating potential applications in treating sleep disorders and other neurological conditions.
Enzymes in Infectious Disease Pathogens: The scaffold has shown promise in developing agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes like glutamine synthetase and components of the electron transport chain such as QcrB.
Other Cancer-Related Targets: Recent studies have explored imidazo[1,2-a]pyridines as covalent inhibitors for challenging targets like KRAS G12C and as inhibitors of histone deacetylase 6 (HDAC6), which also show cardioprotective effects.
Future research should involve screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities.
Advanced Design Principles for Multi-Targeting Compounds
The ability of the imidazo[1,2-a]pyridine scaffold to interact with multiple biological targets makes it an excellent candidate for the design of multi-targeting or polypharmacological agents. Such compounds can offer enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer.
Key design principles for developing multi-targeting imidazo[1,2-a]pyridine-based drugs include:
Privileged Scaffold Combination: Fusing the imidazo[1,2-a]pyridine core with other pharmacologically active heterocyclic systems can generate hybrid molecules with dual activity.
Function-Oriented Synthesis: This approach focuses on creating molecules with specific desired functionalities, as demonstrated in the development of potent PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyrazine (B1224502) scaffold.
Fragment-Based Drug Design: Combining fragments known to bind to different targets onto a central imidazo[1,2-a]pyridine core can lead to the development of potent multi-target inhibitors.
An example of this is the development of imidazo[1,2-a]pyridine-based HDAC6 inhibitors that also exhibit cardioprotective effects, addressing a critical side effect of many cancer chemotherapies.
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the imidazo[1,2-a]pyridine scaffold. These computational tools can significantly accelerate the drug discovery pipeline.
Applications of AI and ML in this context include:
Predictive Modeling: Machine learning algorithms can be trained on existing SAR data for imidazo[1,2-a]pyridine derivatives to predict the biological activity of novel, untested compounds.
Virtual Screening: AI-powered platforms can screen vast virtual libraries of imidazo[1,2-a]pyridine analogues against modeled biological targets to identify promising hits for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design novel imidazo[1,2-a]pyridine structures with desired pharmacological properties, moving beyond existing chemical space.
Synthesis Planning: AI tools can assist in devising efficient synthetic routes for complex imidazo[1,2-a]pyridine derivatives, saving time and resources in the laboratory.
By leveraging these computational approaches, researchers can more rapidly identify and optimize lead compounds based on the this compound scaffold.
Translation of Research Findings into Chemical Biology Tools
Beyond its therapeutic potential, the this compound scaffold can be adapted for use as a chemical biology tool to probe biological systems. The photophysical properties of some imidazo[1,2-a]pyridine derivatives make them suitable for developing fluorescent probes.
Future directions in this area include:
Fluorescent Probes: By incorporating fluorophores or designing the imidazo[1,2-a]pyridine core to have intrinsic fluorescence, these molecules can be used to visualize and track biological processes in living cells. For instance, imidazo[1,2-a]pyridine-based probes have been developed for the detection of mercury ions and hydrogen peroxide.
Chemical Probes for Target Identification: Analogues of this compound can be functionalized with reactive groups or affinity tags to identify their binding partners within the cell, thereby elucidating their mechanism of action and discovering new biological targets.
Molecular Imaging Agents: Radiolabeled versions of imidazo[1,2-a]pyridine derivatives, such as ¹⁸F-labeled analogues, have been synthesized for use in positron emission tomography (PET) imaging, for example, to visualize Aβ-aggregates in the context of Alzheimer's disease.
The development of such tools will not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.
Q & A
Q. What are the standard methods for synthesizing 2-Chloro-3-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves multicomponent reactions, Friedel-Crafts acylation, or halogenation. Key methodologies include:
- Ultrasound-assisted synthesis : Using PEG-400 as a solvent and K₂CO₃ as a base under 20 kHz sonication improves reaction efficiency (70–85% yields) and reduces side products .
- Catalytic halogenation : Lewis acids like ZnCl₂ or iodine catalysts facilitate regioselective chlorination or iodination at specific positions (e.g., C-3 or C-8) .
- Green synthesis : Solvent-free or aqueous conditions with recyclable catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance sustainability while maintaining yields >75% .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀: 300–500 mg/kg in rodents). Avoid inhalation and skin contact .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent decomposition. Moisture-sensitive derivatives require desiccants .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., C-3 chlorination shifts δ 110–125 ppm for aromatic carbons) .
- HRMS/ESI-MS : Confirms molecular mass (e.g., [M+H]⁺ at m/z 225.1145 for imidazo[1,2-a]pyridine derivatives) .
- TLC/HPLC : Monitors reaction progress and purity (ethyl acetate/hexane eluent systems) .
Advanced Research Questions
Q. How can substituent variations at positions 2 and 3 of the imidazo[1,2-a]pyridine core modulate biological activity, particularly in CNS or anticancer applications?
- CNS applications : Chlorine at C-2 and lipophilic groups at C-8 enhance peripheral benzodiazepine receptor (PBR) binding (Kᵢ: 0.5–2 nM) and neurosteroid synthesis .
- Anticancer activity : Electron-withdrawing groups (e.g., NO₂ at C-3) improve cytotoxicity (IC₅₀: 11–13 µM in HepG2/MCF-7 cells) via electrostatic interactions with cancer cell membranes .
Q. What strategies resolve contradictions in spectral data or biological assay results for derivatives of this compound?
Q. In optimizing reaction conditions for derivatives, how do parameters like solvent choice, catalyst type, and temperature impact reaction efficiency?
- Solvents : Polar aprotic solvents (DMF, PEG-400) increase reaction rates but may require post-reaction extraction to remove residues .
- Catalysts : Iodine (5 mol%) enables C–H activation at 80°C, achieving >90% conversion in 5 hours .
- Temperature : Reactions above 100°C risk decomposition; microwave-assisted synthesis at 60–80°C balances speed and stability .
Q. How to evaluate the therapeutic potential of derivatives using in vitro and in vivo models, considering cytotoxicity and selectivity?
- In vitro : Screen against cancer cell lines (e.g., HepG2, MCF-7) and normal cells (Vero) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)). Compounds with SI >5 are prioritized .
- In vivo : Use rodent models to assess neurosteroid levels (e.g., allopregnanolone) for CNS activity or tumor regression rates (e.g., xenograft models) for anticancer efficacy .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
